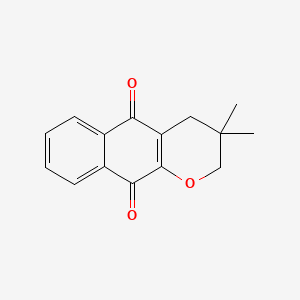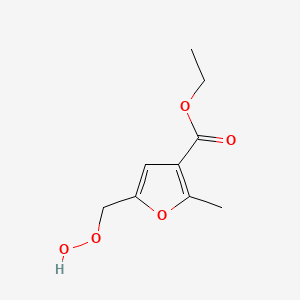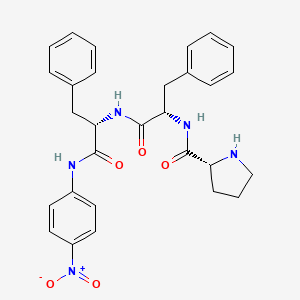
D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the stepwise coupling of amino acids and the introduction of the nitrophenyl group. The process often starts with the protection of amino groups, followed by the coupling of D-proline and L-phenylalanine using reagents like carbodiimides. The nitrophenyl group is then introduced through nitration reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenylalaninamide derivatives.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Chromogenic Substrates: Employed in assays to measure enzyme activity, particularly proteases.
Biology:
Enzyme Inhibition Studies: Utilized to study the inhibition of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting proteases.
Industry:
Mechanism of Action
The mechanism of action of D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. This interaction can lead to changes in enzyme conformation and function, affecting various biochemical pathways.
Comparison with Similar Compounds
- D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-argininamide
- L-Argininamide, D-prolyl-L-phenylalanyl-N-(4-nitrophenyl)-
Comparison:
- Uniqueness: D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
- Similarities: Similar compounds share the prolyl-phenylalanyl backbone but differ in the side chains or additional functional groups, leading to variations in their reactivity and applications .
Properties
CAS No. |
162851-96-9 |
|---|---|
Molecular Formula |
C29H31N5O5 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H31N5O5/c35-27(24-12-7-17-30-24)32-26(19-21-10-5-2-6-11-21)29(37)33-25(18-20-8-3-1-4-9-20)28(36)31-22-13-15-23(16-14-22)34(38)39/h1-6,8-11,13-16,24-26,30H,7,12,17-19H2,(H,31,36)(H,32,35)(H,33,37)/t24-,25+,26+/m1/s1 |
InChI Key |
QCZCANASBXZILB-ZNZIZOMTSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
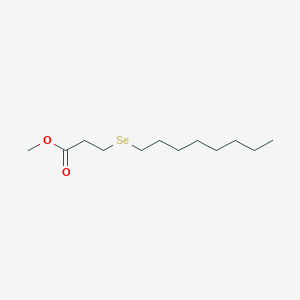
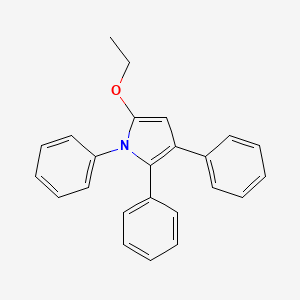
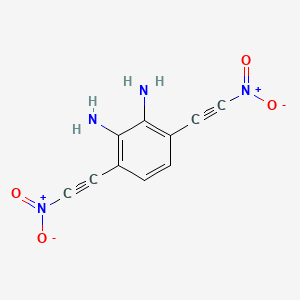

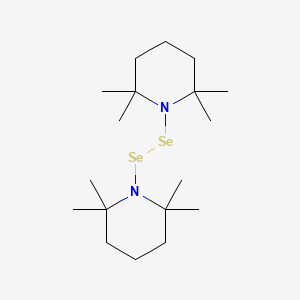
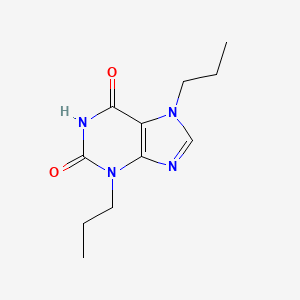
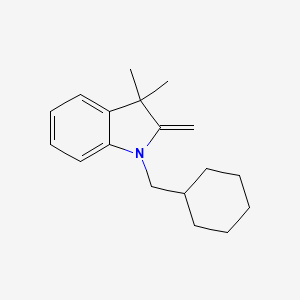
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
